2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 847272-42-8
VCID: VC4915364
InChI: InChI=1S/C29H30N4O2/c1-20(2)33(24-9-5-4-6-10-24)28(35)19-32-26-12-8-7-11-25(26)30-29(32)22-17-27(34)31(18-22)23-15-13-21(3)14-16-23/h4-16,20,22H,17-19H2,1-3H3
SMILES: CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C5=CC=CC=C5)C(C)C
Molecular Formula: C29H30N4O2
Molecular Weight: 466.585

2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide

CAS No.: 847272-42-8

Cat. No.: VC4915364

Molecular Formula: C29H30N4O2

Molecular Weight: 466.585

* For research use only. Not for human or veterinary use.

2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide - 847272-42-8

Specification

CAS No. 847272-42-8
Molecular Formula C29H30N4O2
Molecular Weight 466.585
IUPAC Name 2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Standard InChI InChI=1S/C29H30N4O2/c1-20(2)33(24-9-5-4-6-10-24)28(35)19-32-26-12-8-7-11-25(26)30-29(32)22-17-27(34)31(18-22)23-15-13-21(3)14-16-23/h4-16,20,22H,17-19H2,1-3H3
Standard InChI Key IHLODKQNQDUQFD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C5=CC=CC=C5)C(C)C

Introduction

Potential Applications

Based on the structural features:

  • Pharmacological Activity:

    • The benzodiazole core suggests potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    • The pyrrolidinone group may enhance binding affinity to biological targets such as enzymes or receptors.

  • Drug Design:

    • This compound could serve as a scaffold for designing inhibitors targeting specific enzymes like kinases or proteases.

  • Material Science:

    • Complex organic molecules like this are sometimes explored for their electronic or optical properties in material applications.

Synthesis Pathways

While the exact synthesis of this compound isn’t detailed in the results, a plausible synthetic route would involve:

  • Constructing the benzodiazole core through cyclization of o-phenylenediamine derivatives.

  • Introducing the pyrrolidinone group via lactamization reactions.

  • Coupling with an acetamide derivative using standard amide bond-forming techniques (e.g., carbodiimide chemistry).

Analytical Techniques

To confirm the structure and purity of this compound, the following methods would be employed:

TechniquePurpose
NMR SpectroscopyConfirm structural details (1H and 13C).
Mass SpectrometryDetermine molecular weight and fragments.
IR SpectroscopyIdentify functional groups (e.g., amides).
X-ray CrystallographyElucidate precise 3D structure.

Challenges and Considerations

  • Stability:

    • The compound’s stability under various conditions (e.g., light, heat) needs evaluation.

  • Solubility:

    • Solubility in aqueous and organic solvents will influence its biological testing.

  • Toxicity:

    • Preliminary toxicity studies are essential before pharmacological applications.

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